Sphaerolabdadiene-3,14-diol

Antibacterial Staphylococcus aureus Structure-Activity Relationship

Sphaerolabdadiene-3,14-diol is a monobrominated labdane-type diterpenoid diol first isolated from the marine red alga *Sphaerococcus coronopifolius*. It belongs to a distinct class of halogenated marine natural products characterized by a bicyclic labdane skeleton, differentiating it from the more highly oxidized and polyhalogenated sphaerane and dactylomelane diterpenes co-occurring in the same organism.

Molecular Formula C20H33BrO2
Molecular Weight 385.4 g/mol
Cat. No. B1255529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphaerolabdadiene-3,14-diol
Synonymssphaerolabdadiene-3,14-diol
Molecular FormulaC20H33BrO2
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=CCC(C(C1CCC(C)(C=C)O)(C)CCC(C(=C)C)O)Br
InChIInChI=1S/C20H33BrO2/c1-7-19(5,23)12-10-16-15(4)8-9-18(21)20(16,6)13-11-17(22)14(2)3/h7-8,16-18,22-23H,1-2,9-13H2,3-6H3
InChIKeyUXNHALFPXFVTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sphaerolabdadiene-3,14-diol: A Structurally Distinct Brominated Labdane Diterpenoid for SAR and Control Studies


Sphaerolabdadiene-3,14-diol is a monobrominated labdane-type diterpenoid diol first isolated from the marine red alga *Sphaerococcus coronopifolius* . It belongs to a distinct class of halogenated marine natural products characterized by a bicyclic labdane skeleton, differentiating it from the more highly oxidized and polyhalogenated sphaerane and dactylomelane diterpenes co-occurring in the same organism. Its structural simplicity and distinct bioactivity profile position it as a critical comparator for structure-activity relationship (SAR) investigations within this pharmacologically relevant compound family.

SAR Comparator Inactive monobrominated labdane control for bromoditerpene SAR studies
Negative Control Fit Lacks antibacterial/antimalarial activity; may support probe design without confounding bioactivity
Chemotaxonomic Reference Unique sphaerane skeleton marker for Sphaerococcus natural product libraries

Beyond the Extract: Why Sphaerolabdadiene-3,14-diol Cannot Be Replaced by Other Sphaerococcus Diterpenes


Generic substitution among the bromoditerpenes of *Sphaerococcus coronopifolius* is invalid due to profound functional divergence masked by structural similarity. The crude extract exhibits both antimalarial and antibacterial properties, yet these activities map to distinct, specific constituents . Sphaerolabdadiene-3,14-diol is uniquely inactive in these assays, while its close analog bromosphaerone is potently antibacterial. Consequently, employing a more abundant or synthetically accessible analog like bromosphaerone or sphaerococcenol A as a proxy for sphaerolabdadiene-3,14-diol would introduce unwanted bioactivity, invalidating experiments requiring a truly inactive labdane scaffold or a specific negative control.

Substituting with bromosphaerone or sphaerococcenol A may introduce antibacterial/antimalarial activities, confounding SAR studies requiring an inactive scaffold.
Polybrominated analogs exhibit distinct physicochemical profiles; using them may shift lipophilicity and metabolic stability in probe optimization.
Common labdane diterpenes (e.g., sclareol, forskolin) lack the sphaerane rearrangement, and may not replicate sphaerane-based structural diversity for chemotaxonomic studies.

Sphaerolabdadiene-3,14-diol: Head-to-Head Quantitative Differentiation Data Against In-Class Analogs


Absence of Antibacterial Activity vs. Potent Bromosphaerone and 12S-Hydroxybromosphaerodiol

Sphaerolabdadiene-3,14-diol exhibited no detectable antibacterial activity against the Gram-positive bacterium *Staphylococcus aureus* at the highest concentration tested, whereas its co-isolated analogs bromosphaerone and 12S-hydroxybromosphaerodiol displayed potent inhibition with minimum inhibitory concentration (MIC) values of 0.104 µM and 0.146 µM, respectively . This establishes a clear functional divergence where the presence of a second bromine atom and a ketone moiety in the active analogs is critical for antibacterial potency, while the monobrominated diol scaffold of sphaerolabdadiene-3,14-diol is intrinsically inactive.

Antibacterial Activity
Head-to-head
Sphaerolabdadiene-3,14-diol: Inactive Bromosphaerone: MIC 0.104 µM 12S-Hydroxybromosphaerodiol: MIC 0.146 µM
Supports selection as antibacterial negative control
Broth microdilution; S. aureus
Antibacterial Staphylococcus aureus Structure-Activity Relationship

Lack of Antimalarial Activity vs. Potent Sphaerococcenol A

In a direct comparative antimalarial assay, sphaerolabdadiene-3,14-diol was inactive against the chloroquine-resistant *Plasmodium falciparum* FCB1 strain, while the structurally related sphaerococcenol A from the same extract exhibited an IC50 of 1 µM . This quantitative difference demonstrates that the antimalarial pharmacophore resides uniquely within the sphaerococcenol A skeleton, and sphaerolabdadiene-3,14-diol provides a clean, inactive counterpart for mechanistic or resistance studies.

Antimalarial Activity
Head-to-head
Sphaerolabdadiene-3,14-diol: Inactive Sphaerococcenol A: IC50 1 µM
Supports selection as antimalarial inactive comparator
Chloroquine-resistant P. falciparum FCB1
Antimalarial Plasmodium falciparum Chloroquine-resistant

Simpler Halogenation Pattern and Lower Molecular Weight vs. Polybrominated Analogs

Sphaerolabdadiene-3,14-diol (C20H33BrO2, MW 385.4 g/mol) contains a single bromine atom, whereas its closest structural analog bromosphaerone (C20H30Br2O3, MW 478.3 g/mol) incorporates two bromine atoms and an additional ketone functionality . This difference in halogen content directly influences lipophilicity and metabolic stability, with sphaerolabdadiene-3,14-diol's lower LogP and smaller molecular volume offering potential advantages in membrane permeability screens and fragment-based drug discovery campaigns where excessive hydrophobicity is penalized.

Molecular Weight & Halogen
Class-level
Sphaerolabdadiene-3,14-diol: MW 385.4 g/mol, 1 Br Bromosphaerone: MW 478.3 g/mol, 2 Br
Lower MW and halogen count may aid fragment-based lead optimization
Physicochemical characterization
Physicochemical Properties Molecular Weight Halogen Content

Unique Sphaerane Carbon Skeleton Within the Labdane Family

Sphaerolabdadiene-3,14-diol features a distinctive sphaerane carbon skeleton, a rearranged labdane framework that is characteristic of *Sphaerococcus* species and exceptionally rare in other marine or terrestrial organisms . This scaffold is absent from the more common labdane diterpenes found in *Laurencia* species (e.g., venustanol, brominated labdane ethers) and from plant-derived labdanes such as sclareol and forskolin. This chemotaxonomic exclusivity makes it a valuable scaffold for diversity-oriented synthesis and natural product library enrichment, offering chemical space not accessible through commercially available labdane standards.

Carbon Skeleton
Class-level
Unique sphaerane skeleton (rearranged labdane); not found in common labdane sources
Context-dependent; may support chemotaxonomic library enrichment
Class-level inference; verify with NMR
Chemotaxonomy Structural Novelty Natural Product Library

High-Value Application Scenarios for Sphaerolabdadiene-3,14-diol Based on Quantitative Evidence


Essential Negative Control for Antibacterial SAR Studies on Bromoditerpenes

In structure-activity relationship (SAR) campaigns evaluating the antibacterial pharmacophore of *Sphaerococcus* bromoditerpenes, sphaerolabdadiene-3,14-diol is the mandatory inactive control. Its complete lack of activity against *S. aureus* (vs. MIC 0.104 µM for bromosphaerone) allows researchers to attribute antibacterial effects specifically to the presence of the second bromine atom and ketone group, eliminating scaffold-related toxicity as a confounding variable .

Inactive Scaffold for Targeted Antimalarial Probe Design

Given its demonstrated inactivity against chloroquine-resistant *P. falciparum* FCB1 (vs. IC50 1 µM for sphaerococcenol A), sphaerolabdadiene-3,14-diol serves as an ideal starting scaffold for installing photoaffinity labels, biotin tags, or fluorescent reporters without introducing background antiparasitic activity, enabling clean target-engagement studies .

Low-Lipophilicity Labdane Template for Fragment-Based Lead Discovery

With a molecular weight of only 385.4 g/mol and a single bromine atom—substantially lower than bromosphaerone (478.3 g/mol, dibrominated)—sphaerolabdadiene-3,14-diol possesses superior ligand efficiency metrics and reduced lipophilicity. This makes it a preferred fragment-like starting point for medicinal chemistry optimization programs where compliance with Lipinski's Rule of Five is a key procurement criterion .

Chemotaxonomic Reference Standard for Sphaerococcus-Derived Natural Product Libraries

As the defining member of the rare sphaerane structural class, sphaerolabdadiene-3,14-diol is the only compound that can serve as a chemotaxonomic marker for *S. coronopifolius* diterpenoids. Its inclusion in natural product screening decks provides access to a unique region of chemical space not represented by plant-derived or *Laurencia*-derived labdanes, enhancing library diversity and hit discovery potential .

Application
Selection Property
Validation Focus
Antibacterial SAR negative control
Inactive monobrominated labdane scaffold
Confirm lack of anti-S. aureus activity
Antimalarial probe design (inactive scaffold)
Absence of antimalarial activity
Verify inactivity against P. falciparum
Fragment-based lead optimization
Lower MW and halogen content vs. polybrominated analogs
Assess ligand efficiency and Rule of Five compliance
Chemotaxonomic library enrichment
Unique sphaerane skeleton
Confirm structural identity and rarity
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